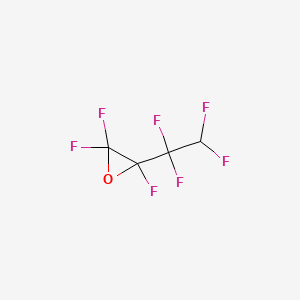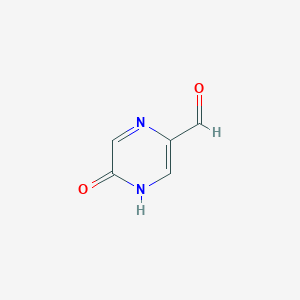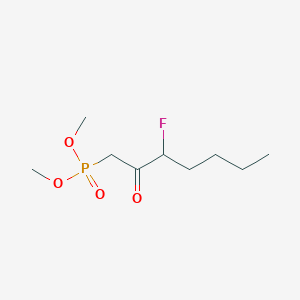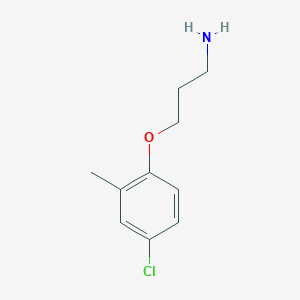
Neopinone
Overview
Description
Neopinone is a morphinan alkaloid that plays a crucial role in the biosynthesis of opiate alkaloids such as codeine and morphine. It is an intermediate compound in the metabolic pathway of the opium poppy (Papaver somniferum), which is the primary source of these important pharmaceuticals . This compound is structurally related to other morphinan alkaloids and is involved in the isomerization process that leads to the formation of codeinone and subsequently codeine .
Preparation Methods
Synthetic Routes and Reaction Conditions: Neopinone can be synthesized through the enzymatic conversion of thebaine, another morphinan alkaloid. Thebaine 6-O-demethylase catalyzes the enol-ether cleavage of thebaine, yielding this compound . This reaction occurs under specific conditions, including a pH of 7.0 and an activation energy of 77 kJ mol−1 .
Industrial Production Methods: In industrial settings, this compound is produced using engineered yeast strains that have been transformed with the biosynthetic machinery from the opium poppy. These yeast strains convert thebaine to this compound, which is then further processed to produce codeine and morphine . The inclusion of this compound isomerase in these engineered strains enhances the formation of the desired products while minimizing the accumulation of undesirable isomeric byproducts .
Chemical Reactions Analysis
Types of Reactions: Neopinone undergoes several types of chemical reactions, including:
Isomerization: this compound is isomerized to codeinone by the enzyme this compound isomerase.
Reduction: Codeinone reductase catalyzes the reduction of codeinone to codeine.
Common Reagents and Conditions:
Reduction: The reduction of codeinone to codeine is catalyzed by codeinone reductase in the presence of NADP(H).
Major Products Formed:
Codeinone: Formed from the isomerization of this compound.
Codeine: Formed from the reduction of codeinone.
Scientific Research Applications
Neopinone has several scientific research applications, including:
Mechanism of Action
Neopinone exerts its effects through its role in the biosynthesis of opiate alkaloids. The enzyme this compound isomerase catalyzes the isomerization of this compound to codeinone, a critical step in the pathway leading to the production of codeine and morphine . Codeinone reductase then catalyzes the reduction of codeinone to codeine, which can be further converted to morphine . These enzymatic processes are essential for the efficient production of these important pharmaceuticals.
Comparison with Similar Compounds
Neopinone is structurally similar to other morphinan alkaloids, including:
Codeinone: An isomer of this compound that is formed through the isomerization process.
Neomorphine: A structural isomer of morphine that is produced as a byproduct in the absence of this compound isomerase.
Thebaine: A precursor to this compound in the biosynthetic pathway.
Uniqueness: this compound’s uniqueness lies in its role as an intermediate in the biosynthesis of codeine and morphine. The enzymatic isomerization of this compound to codeinone is a critical step that distinguishes it from other morphinan alkaloids . Additionally, the presence of this compound isomerase significantly enhances the efficiency of this conversion, making this compound a key compound in the production of opiate pharmaceuticals .
Properties
IUPAC Name |
(4R,7aR,12bS)-9-methoxy-3-methyl-1,2,4,6,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19/h3-4,6,12,17H,5,7-9H2,1-2H3/t12-,17+,18+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJVKMVSYTWPNGA-UUWFMWQGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23C4C(=O)CC=C2C1CC5=C3C(=C(C=C5)OC)O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@]23[C@@H]4C(=O)CC=C2[C@H]1CC5=C3C(=C(C=C5)OC)O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501345741 | |
| Record name | Neopinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501345741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105762-42-3, 509-66-0 | |
| Record name | Morphinan-6-one, 8,14-didehydro-4,5-epoxy-3-methoxy-17-methyl-, (5α)-(±)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105762-42-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5α)-8,14-Didehydro-4,5-epoxy-3-methoxy-17-methylmorphinan-6-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=509-66-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Neopinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501345741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


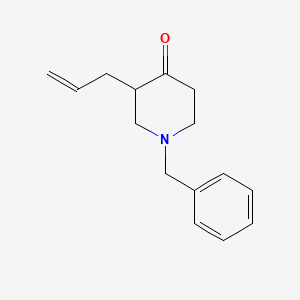


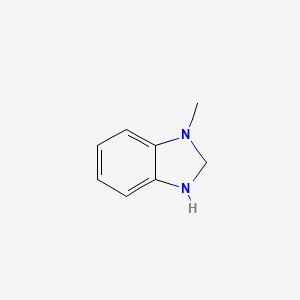
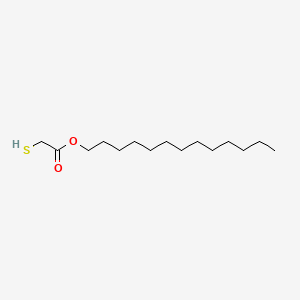
![2-Methylbenzo[d]oxazol-6-yl acetate](/img/structure/B3269314.png)
![2-[(4-Chlorophenyl)thio]ethanimidamide hydrochloride](/img/structure/B3269335.png)
